molecular formula C21H20ClFN2O3 B2919233 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide CAS No. 1226445-06-2

2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide

Cat. No.: B2919233
CAS No.: 1226445-06-2
M. Wt: 402.85
InChI Key: PFDNPHUVSOPPHK-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with chlorine and fluorine at positions 2 and 4, respectively, linked to a rigid tricyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one). The chloro and fluoro substituents likely enhance electronic effects, influencing solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c22-18-11-13(23)4-6-16(18)20(26)24-14-5-7-19-17(12-14)21(27)25-9-2-1-3-15(25)8-10-28-19/h4-7,11-12,15H,1-3,8-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDNPHUVSOPPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of the chloro and fluoro substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Halogenation: Introduction of chloro and fluoro groups using reagents like thionyl chloride and fluorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and halogenation processes, often optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features Reference
2-Chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}benzamide C₁₇H₁₃ClFN₂O₃ ~357.75 (calc.) 2-chloro-4-fluorobenzamide Chlorine and fluorine enhance electronic withdrawal; rigid tricyclic core. N/A
3-(4-Fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide C₂₃H₂₀FN₃O₃ ~429.43 (calc.) 3-(4-fluorophenyl)-1-methylpyrazole-5-carboxamide Pyrazole ring introduces planar heterocycle; methyl group increases lipophilicity.
2-Oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide C₂₁H₂₁N₃O₆S ~443.47 (calc.) Benzoxazole sulfonamide Sulfonamide group improves hydrogen-bonding capacity; stereospecific (12S).
1,3,5-Trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide C₂₀H₂₆N₄O₄S 418.5 Trimethylpyrazole sulfonamide Methyl groups enhance lipophilicity; sulfonamide aids solubility.

Functional Group Analysis

  • The chloro substituent may participate in halogen bonding with biological targets.
  • Pyrazole Analogs ( and ): Pyrazole rings introduce aromaticity and planar geometry, which can improve binding to flat hydrophobic pockets. Methyl groups in ’s compound likely enhance membrane permeability but may reduce aqueous solubility.
  • Benzoxazole Sulfonamide (): The sulfonamide group is a strong hydrogen-bond donor/acceptor, often critical for target engagement in enzyme inhibitors. The (12S) stereochemistry may confer enantioselective activity.

Biological Activity

The compound 2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex bicyclic structure that includes halogen substituents (chlorine and fluorine) which are known to influence biological activity through various mechanisms such as enhancing lipophilicity and modifying receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The presence of halogen atoms enhances the binding affinity to target enzymes, potentially leading to increased inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Receptor Interaction : The structural characteristics may allow for effective binding to various receptors involved in signaling pathways relevant to neurodegenerative diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effect Reference
AChE InhibitionIC50 values ranging from 10.4 μM to 24.3 μM
BChE InhibitionIC50 values ranging from 7.7 μM to 30.1 μM
Cytotoxicity against MCF-7 cellsModerate cytotoxic effects observed
Anti-inflammatory potentialModerate inhibition of COX-2 and LOX enzymes

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds with fluorinated groups against neurodegeneration models. The results indicated that compounds with structural similarities exhibited significant protective effects against oxidative stress-induced neuronal cell death.

Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest .

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